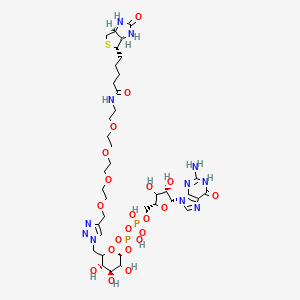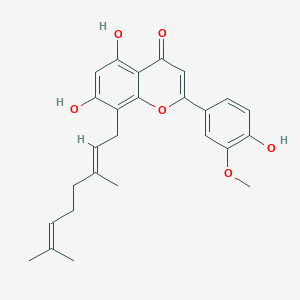
Cannflavin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cannflavin C is a prenylated flavonoid found in the Cannabis sativa plantThese compounds are distinct from cannabinoids like tetrahydrocannabinol and cannabidiol, and they have garnered interest due to their potential therapeutic properties, particularly their anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cannflavin C involves several steps. Initially, 4’-hydroxy-3’-methoxyacetophenone is condensed with diethyl carbonate under basic conditions to produce ethyl 4’-hydroxy-3’-methoxybenzoylacetate. This intermediate is then reacted with geraniol to obtain (E)-2-(3,7-dimethyloct-2,6-dien-1-yl)benzene-1,3,5-triphenol. Finally, ethyl 4’-hydroxy-3’-methoxybenzoylacetate and (E)-2-(3,7-dimethyloct-2,6-dien-1-yl)benzene-1,3,5-triphenol are condensed at high temperature to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cheap and readily available raw materials, minimizing reaction steps, and ensuring a short production period with easy operation .
化学反応の分析
Types of Reactions
Cannflavin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学的研究の応用
作用機序
Cannflavin C exerts its effects by targeting specific molecular pathways. It inhibits the production of prostaglandin E2 by blocking the activity of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . This inhibition reduces inflammation and provides therapeutic benefits in conditions like arthritis and cancer .
類似化合物との比較
Similar Compounds
Cannflavin C is similar to other prenylated flavonoids such as cannflavin A and cannflavin B. These compounds share a common biosynthetic pathway and exhibit similar anti-inflammatory properties .
Uniqueness
What sets this compound apart is its unique chemical structure, which contributes to its distinct biological activities. Unlike cannflavin A and B, this compound has shown potential in targeting additional molecular pathways, making it a promising candidate for further research and therapeutic development .
特性
分子式 |
C26H28O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-21(29)25-22(30)14-23(32-26(18)25)17-9-11-19(27)24(12-17)31-4/h6,8-9,11-14,27-29H,5,7,10H2,1-4H3/b16-8+ |
InChIキー |
PPYVSZXPYMTRKN-LZYBPNLTSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



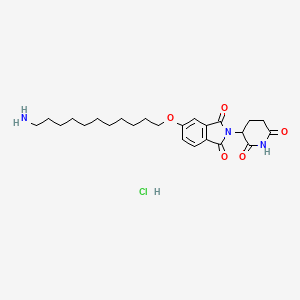
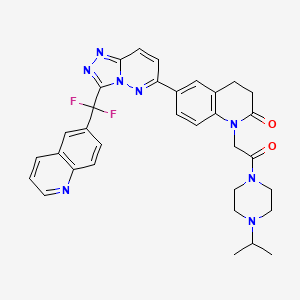
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)

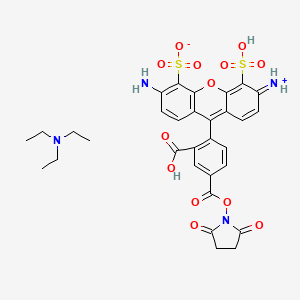

![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
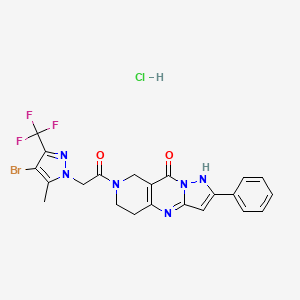

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

